![molecular formula C7H13NO B3307617 Octahydrofuro[3,4-b]pyridine CAS No. 933704-82-6](/img/structure/B3307617.png)
Octahydrofuro[3,4-b]pyridine
Overview
Description
Octahydrofuro[3,4-b]pyridine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of the this compound framework has been described in the context of the marine natural product zamamiphidin A . The key steps include an asymmetric Michael addition of ®-N-tert-butanesulfinyl imidate with enamidomalonate to install the C10 stereocenter, followed by an intramolecular alkoxide exchange/Michael addition/hydrogenation sequence to construct the bicyclic ring system .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused bicyclic ring system . Further structural analysis could be performed using various density functional theory (DFT) approaches .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of this compound include an asymmetric Michael addition and an intramolecular alkoxide exchange/Michael addition/hydrogenation sequence .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted boiling point of 199.5±13.0 °C and a predicted density of 0.995±0.06 g/cm3 .Scientific Research Applications
Synthetic Approaches and Framework Construction
- Octahydrofuro[3,4-b]pyridine is utilized in synthetic chemistry, particularly in the construction of complex molecular frameworks. For instance, Wang et al. (2020) described an asymmetric synthetic approach to this framework in the context of producing marine natural products like zamamiphidin A. This process included steps like asymmetric Michael addition and intramolecular alkoxide exchange (Wang et al., 2020).
Antifungal Applications
- Wu et al. (2015) developed a series of spirooxindole octahydrofuro[3,4-c]pyridine derivatives with significant antifungal activities. These compounds showed effective growth inhibition against various phytopathogenic fungi, indicating potential applications in agriculture and pharmaceuticals (Wu et al., 2015).
Structural and Thermal Analysis
- Çolak et al. (2009) conducted a study on copper(II)-pyridine-2,5-dicarboxylate complexes with different ligands, including 3,4-dimethylpyridine. Their research focused on the molecular structures, thermal analyses, and magnetic susceptibilities of these complexes, providing insights into their stability and potential applications in material science (Çolak et al., 2009).
Biological Screening
- Sekar et al. (2015) synthesized and evaluated the biological activities of Schiff bases of Octahydro-1H-pyrrolo[3,4-b]pyridine derivatives. These compounds demonstrated potential antioxidant, antimicrobial, and chelating properties, suggesting their use in various biomedical applications (Sekar et al., 2015).
Anion-π Interactions
- Rozhenko et al. (2013) explored the anion-π interactions in adducts of octahydroxy-pyridine[4]arene with various anions and cations. Their theoretical investigation at different levels of approximation provided a deeper understanding of the stability and structure of these complexes, relevant in the development of new materials (Rozhenko et al., 2013).
Synthesis of Complex Ring Systems
- Maia et al. (2004) described the preparation of a model octahydropyrano[2,3-b]pyridine, similar in structure to this compound. This research contributes to the understanding of complex natural alkaloids and provides a foundation for synthetic strategies in organic chemistry (Maia et al., 2004).
Future Directions
The future directions for research on Octahydrofuro[3,4-b]pyridine could include further exploration of its potential biological and pharmacological activities, as well as the development of new synthetic approaches . It’s also worth noting that many pyridine derivatives have been studied for their potential as antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer agents .
properties
IUPAC Name |
1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWFAKPWUUTAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC2NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



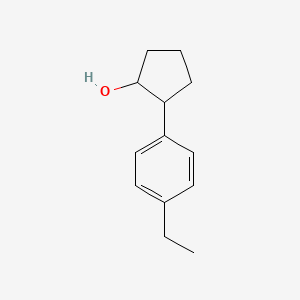
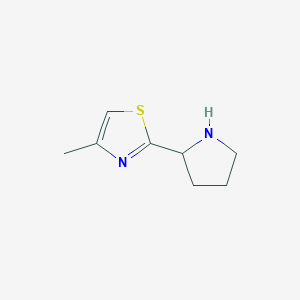
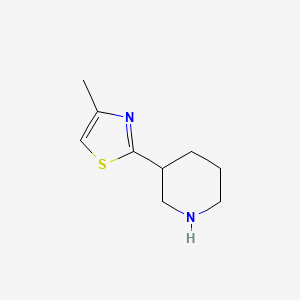
![Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B3307553.png)

![Piperazine, 1-[(1-methyl-3-pyrrolidinyl)methyl]-](/img/structure/B3307575.png)
![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3307580.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3307587.png)
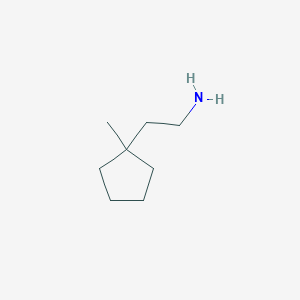
![2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine](/img/structure/B3307601.png)
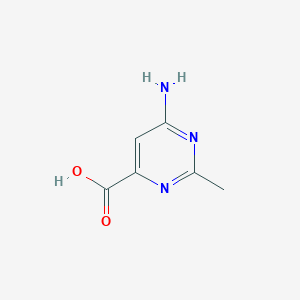
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3307629.png)
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine](/img/structure/B3307631.png)
![1H-Benzo[D]imidazole-7-acetic acid](/img/structure/B3307642.png)